![molecular formula C11H15N5O5 B15139004 2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B15139004.png)
2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-1H-purin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-1H-purin-6-one is a complex organic compound belonging to the class of purine nucleosides This compound is structurally characterized by a purine base attached to a ribose sugar, which is further substituted with amino and hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-1H-purin-6-one typically involves multi-step organic reactions. One common method includes the condensation of a purine derivative with a ribose sugar under acidic or basic conditions. The reaction conditions often require precise control of temperature and pH to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of the nucleoside from its precursors. This method is advantageous due to its high specificity and efficiency. Additionally, large-scale chemical synthesis can be employed, utilizing optimized reaction conditions and purification techniques to achieve high yields and purity.
化学反応の分析
Types of Reactions
2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
科学的研究の応用
2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-1H-purin-6-one has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying nucleoside chemistry.
Biology: It plays a crucial role in the study of nucleic acids and their interactions with proteins and other biomolecules.
Medicine: This compound is investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: It is used in the production of pharmaceuticals and as a precursor for the synthesis of other biologically active compounds.
作用機序
The mechanism of action of 2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-1H-purin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit viral replication by interfering with viral enzymes or modulate cellular pathways involved in cancer progression.
類似化合物との比較
Similar Compounds
Guanosine: Similar in structure but lacks the specific substitutions present in 2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-1H-purin-6-one.
Adenosine: Another purine nucleoside with different functional groups and biological activities.
Inosine: A nucleoside that differs in the base structure and has distinct biochemical roles.
Uniqueness
The uniqueness of this compound lies in its specific substitutions and stereochemistry, which confer unique chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C11H15N5O5 |
|---|---|
分子量 |
297.27 g/mol |
IUPAC名 |
2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O5/c1-11(2-17)6(19)5(18)9(21-11)16-3-13-4-7(16)14-10(12)15-8(4)20/h3,5-6,9,17-19H,2H2,1H3,(H3,12,14,15,20)/t5-,6?,9+,11+/m0/s1 |
InChIキー |
JMYWNUMFSBSFID-VXEZAODTSA-N |
異性体SMILES |
C[C@]1(C([C@@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)O)O)CO |
正規SMILES |
CC1(C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


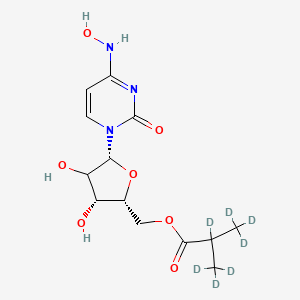

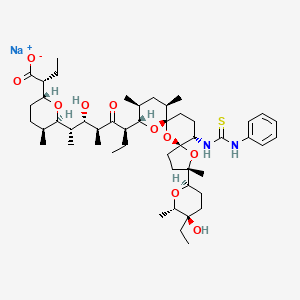
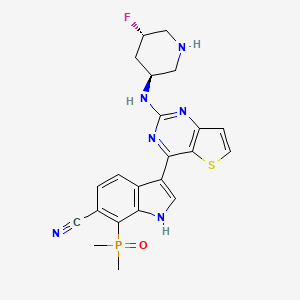

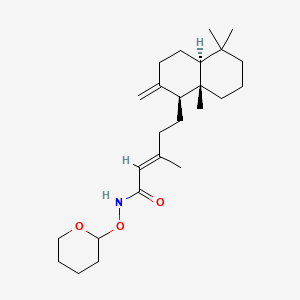
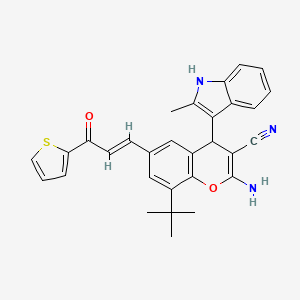
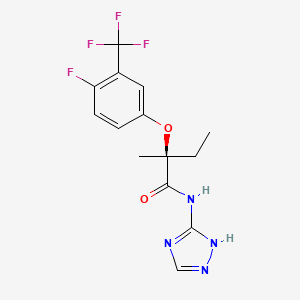
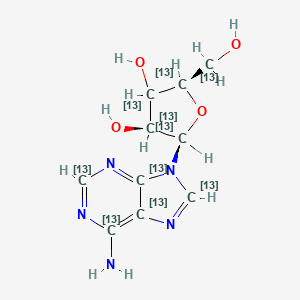
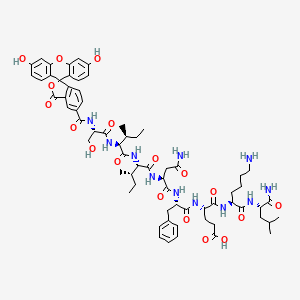
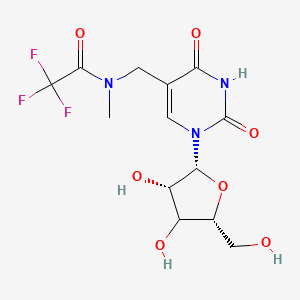
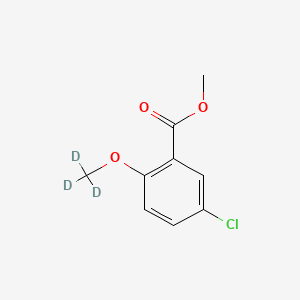
![Isopropyl 9-ethyl-1-(naphthalen-1-yl)-9h-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15139009.png)
![1-[3-[4-[[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B15139015.png)
